

Technical Guide: 5-Bromo-6-methoxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 5-Bromo-6-methoxypyridine-3-carboxamide

CAS No.: 1261079-59-7

Cat. No.: B1439854

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Core Identity & Chemical Profile[1][2]

Compound Name: **5-Bromo-6-methoxypyridine-3-carboxamide** CAS Number: 1261079-59-7

Synonyms: 5-Bromo-6-methoxynicotinamide; 3-Bromo-2-methoxy-5-pyridinecarboxamide

Molecular Formula: C₇H₇BrN₂O₂ Molecular Weight: 231.05 g/mol [1][2]

Physicochemical Properties Table[1][2]

Property	Value	Note
Appearance	White to off-white crystalline solid	Hygroscopic nature possible
Melting Point	185–189 °C	Varies by crystal polymorph
Solubility	DMSO, Methanol, DMF	Poor solubility in water
pKa (Calc)	~10.5 (Amide), ~2.5 (Pyridine N)	Electron-deficient ring lowers basicity
LogP	1.2–1.5	Moderate lipophilicity suitable for FBLD
H-Bond Donors	1 (Amide NH ₂)	Critical for active site binding
H-Bond Acceptors	3 (Pyridine N, Amide O, Methoxy O)	

Introduction: The Strategic Scaffold

In modern drug discovery, **5-Bromo-6-methoxypyridine-3-carboxamide** serves as a "privileged scaffold."^{[1][2]} Its utility stems from its trifunctional nature, allowing orthogonal chemical modifications at three distinct vectors:^[2]

- C3-Amide: Acts as a primary hydrogen-bonding pharmacophore or precursor to nitriles/amines.^{[1][2]}
- C5-Bromide: A versatile handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to extend the carbon skeleton.^{[1][2]}
- C6-Methoxy: A masking group for the pyridone tautomer or a site for nucleophilic aromatic substitution (S_NAr).^{[1][2]}

This compound is frequently employed in Fragment-Based Lead Discovery (FBLD) targeting kinases (e.g., BTK, EGFR) and metabolic enzymes (e.g., NNMT), where the nicotinamide core mimics the adenosine ring of ATP or the nicotinamide moiety of NAD⁺.^[2]

Synthesis & Production Protocols

The synthesis of **5-Bromo-6-methoxypyridine-3-carboxamide** requires regioselective functionalization.[1][2] The most robust industrial route avoids the direct bromination of nicotinamide (which often yields mixtures) and instead utilizes the ester intermediate.[2]

Method A: The Ester-Ammonolysis Route (Recommended)

This pathway ensures high regioselectivity for the bromine atom at the C5 position due to the directing effects of the methoxy group (ortho-director) and the ester (meta-director).[1][2]

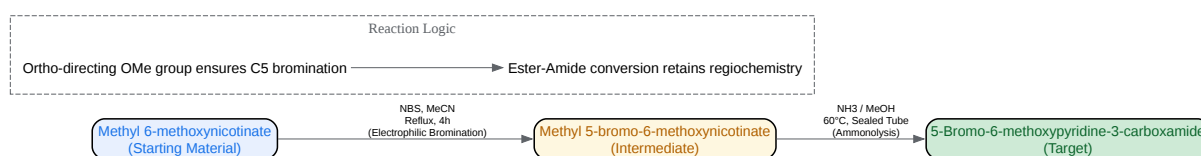
Step 1: Bromination of Methyl 6-methoxynicotinate[1][2]

- Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).[1][2]
- Conditions: Reflux (80°C), 4–6 hours.
- Mechanism: Electrophilic aromatic substitution.[1][2] The C5 position is activated by the C6-methoxy group (ortho) and deactivated less by the C3-ester (meta), making it the most nucleophilic site.[1][2]
- Protocol:
 - Dissolve methyl 6-methoxynicotinate (1.0 eq) in MeCN.[1][2]
 - Add NBS (1.1 eq) portion-wise to control exotherm.[2]
 - Monitor via TLC/LCMS for disappearance of starting material.[2]
 - Quench with aqueous sodium thiosulfate to remove excess bromine.[2]
 - Isolate Methyl 5-bromo-6-methoxynicotinate (CAS 93349-99-6).[1][2]

Step 2: Ammonolysis (Amide Formation)[2]

- Reagents: 7N Ammonia in Methanol (NH₃/MeOH).
- Conditions: Sealed tube, 60°C, 12–24 hours.

- Protocol:
 - Suspend the methyl ester intermediate in 7N NH₃/MeOH (10 volumes).
 - Seal the vessel and heat to 60°C.
 - Cool to 0°C; the product often precipitates as a white solid.[2]
 - Filter and wash with cold methanol.[2]



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Figure 1: Regioselective synthesis pathway via the ester intermediate.

Reactivity & Functionalization Map

Once synthesized, the molecule acts as a divergence point.[2] The differing reactivities of the functional groups allow for sequential modification.[2]

C5-Bromine: Cross-Coupling

The C5-bromide is an excellent electrophile for Palladium-catalyzed reactions.[1][2]

- Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to generate biaryl systems (common in kinase inhibitors).[1][2]
- Buchwald-Hartwig: Coupling with amines to generate 5-amino-nicotinamides.[1][2]
- Sonogashira: Introduction of alkynes for "click" chemistry tags.

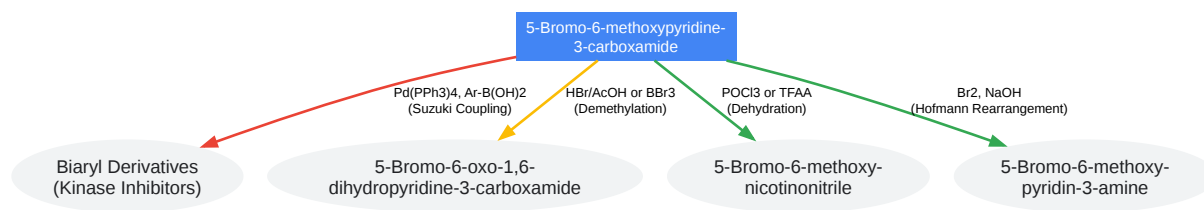
C6-Methoxy: The Masked Pyridone

The methoxy group is not inert.[1][2]

- Demethylation: Treatment with HBr/AcOH or BBr₃ converts the methoxy group to a hydroxyl, which tautomerizes to the 2-pyridone.[1][2] This motif is crucial for mimicking the uracil/thymine hydrogen bonding patterns in protein active sites.[2]
- S_NAr Displacement: If the pyridine nitrogen is oxidized to the N-oxide, or under harsh basic conditions, the methoxy group can be displaced by amines or thiols.[1][2]

C3-Amide: Transformations

- Dehydration: Conversion to 5-bromo-6-methoxynicotinonitrile using POCl₃ or TFAA/Pyridine. [1][2]
- Hofmann Rearrangement: Conversion to the amine (via isocyanate) to yield 5-bromo-6-methoxypyridin-3-amine.[1][2]



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Figure 2: Divergent synthesis capabilities from the core scaffold.[2]

Applications in Drug Discovery

NNMT Inhibition

Nicotinamide N-methyltransferase (NNMT) is a metabolic regulator implicated in obesity and type 2 diabetes. 6-Methoxynicotinamide (JBSNF-000088) is a known inhibitor.[1][2][3][4] The 5-

bromo derivative allows researchers to extend this core into hydrophobic pockets of the enzyme, potentially increasing potency (IC₅₀) and residence time compared to the parent molecule.^[2]

Kinase Inhibition (Type I/II)

The 3-carboxamide group acts as a "hinge binder," forming hydrogen bonds with the ATP-binding site of kinases.^{[1][2]} The 5-bromo position allows the attachment of a "tail" moiety to access the solvent-exposed region or the back pocket (gatekeeper residue), modulating selectivity between homologous kinases.^{[1][2]}

Safety & Handling (MSDS Highlights)

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.^{[1][2]}
 - H319: Causes serious eye irritation.^{[1][2]}
 - H335: May cause respiratory irritation.^[2]
- Handling: Use in a fume hood.^{[1][2]} Avoid dust formation.^[2] The compound may release toxic fumes (NO_x, HBr) upon thermal decomposition.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is susceptible to hydrolysis under acidic moisture conditions.^[2]

References

- Sigma-Aldrich.**5-Bromo-6-methoxypyridine-3-carboxamide** Product Page. Retrieved from (CAS Verification: 1261079-59-7).^[2]
- PubChem.Compound Summary: 5-Bromo-6-methoxynicotinamide.^{[1][2]} Retrieved from .^[2]
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- Ruf, S. et al. (2018).[2] Structure-Based Design of Nicotinamide N-Methyltransferase (NNMT) Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for NNMT inhibitor scaffold utility).
- Key Organics.Chemistry of Pyridine-3-carboxamides. Retrieved from .[2]

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Sources

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- 2. 1706430-13-8|5-Bromo-2-methoxynicotinohydrazide|BLD Pharm [bldpharm.com]
- 3. JBSNF-000088 (6-Methoxynicotinamide) | 烟酰胺N-甲基转移酶抑制剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Technical Guide: 5-Bromo-6-methoxypyridine-3-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1439854#5-bromo-6-methoxypyridine-3-carboxamide-cas-number>]

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